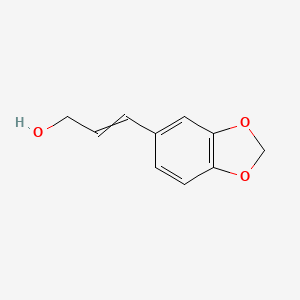

3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6,11H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZASRHQYJJUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285155 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17581-86-1 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17581-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1,3 Benzodioxol 5 Yl Prop 2 En 1 Ol and Its Analogs

Strategic Retrosynthesis and Pioneering Approaches

Retrosynthetic analysis of 3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol reveals several logical disconnections. The most apparent strategies involve the formation of the carbon-carbon double bond or the selective functionalization of the aldehyde group in a precursor molecule.

Olefination Route: A primary disconnection across the C=C double bond points to piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) as a key starting material. This approach utilizes olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to install the three-carbon side chain. youtube.commasterorganicchemistry.com

Reduction Route: An alternative strategy involves a functional group interconversion. This pathway starts with 3-(1,3-Benzodioxol-5-yl)prop-2-enal (piperonyl acrolein), which can be synthesized via a condensation reaction with piperonal. The target allylic alcohol is then obtained through the selective reduction of the aldehyde functionality, a non-trivial step that requires careful choice of reagents to avoid over-reduction of the conjugated double bond. youtube.comorganicchemistrytutor.com

These fundamental approaches form the basis for the more detailed methodologies discussed in the subsequent sections.

Classical and Modern Olefination Techniques

Olefination reactions provide a direct and powerful method for constructing the carbon skeleton of this compound from piperonal.

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. libretexts.orglibretexts.org For the synthesis of the target compound, piperonal would be reacted with an appropriate ylide derived from a 2-hydroxyethylphosphonium salt. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgslideshare.net These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often favor the formation of the (E)-alkene, which is desirable for many applications. wikipedia.orgalfa-chemistry.com The reaction of piperonal with a phosphonate ester, such as triethyl phosphonoacetate followed by reduction of the ester, is a common sequence. The HWE reaction offers practical advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com

| Reaction | Aldehyde/Ketone | Reagent | Key Features |

| Wittig Reaction | Piperonal | Triphenyl phosphonium (B103445) ylide | Forms C=C bond; location of double bond is fixed. libretexts.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Piperonal | Phosphonate carbanion | Generally favors (E)-alkene formation; water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

The Knoevenagel condensation is another cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com Piperonal can undergo condensation with compounds like malonic acid or its esters.

A common variant is the Doebner modification, which uses pyridine (B92270) as the solvent and often involves a compound with a carboxylic acid group, leading to condensation followed by decarboxylation. wikipedia.org For instance, reacting piperonal with malonic acid in pyridine can yield 3-(1,3-Benzodioxol-5-yl)acrylic acid. This intermediate must then be reduced to the target allylic alcohol. This multi-step process involves first the condensation to form an α,β-unsaturated acid or ester, followed by a selective reduction of the carboxylic acid or ester functionality to the primary alcohol.

| Step | Reactants | Catalyst/Solvent | Product |

| Knoevenagel Condensation (Doebner Mod.) | Piperonal, Malonic Acid | Pyridine | 3-(1,3-Benzodioxol-5-yl)acrylic acid |

| Reduction | 3-(1,3-Benzodioxol-5-yl)acrylic acid | e.g., LiAlH₄ | This compound |

Catalytic Hydrogenation and Selective Reduction Pathways

The selective reduction of the aldehyde group in 3-(1,3-Benzodioxol-5-yl)prop-2-enal is a critical transformation. Standard hydrogenation catalysts (e.g., Pd/C with H₂) would typically reduce both the aldehyde and the alkene. Therefore, chemoselective methods are required.

The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols. youtube.comorganicchemistrytutor.com The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring direct hydride attack at the carbonyl carbon over conjugate addition to the double bond. youtube.com Other selective reducing agents include diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Catalytic transfer hydrogenation offers another approach. This method uses a hydrogen donor (like isopropanol (B130326) or formic acid) in the presence of a transition metal catalyst to achieve selective reduction.

| Reduction Method | Precursor | Reagents | Key Advantage |

| Luche Reduction | 3-(1,3-Benzodioxol-5-yl)prop-2-enal | NaBH₄, CeCl₃, Methanol | High selectivity for the allylic alcohol. youtube.comorganicchemistrytutor.com |

| Hydride Reduction | 3-(1,3-Benzodioxol-5-yl)prop-2-enal | DIBAL-H | Selective at low temperatures. |

| Catalytic Transfer Hydrogenation | 3-(1,3-Benzodioxol-5-yl)prop-2-enal | Hydrogen Donor (e.g., Isopropanol), Catalyst | Avoids use of high-pressure H₂ gas. |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Modern organometallic cross-coupling reactions provide powerful tools for C-C bond formation and could be applied to the synthesis of the target molecule or its analogs. libretexts.org While perhaps less common for this specific compound compared to olefination or reduction routes, they offer high versatility.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org A potential route could involve coupling a vinyl boronic acid or ester with 5-bromo-1,3-benzodioxole. The mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product. libretexts.orgopenstax.org

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. One could envision coupling 5-iodo-1,3-benzodioxole with allyl alcohol, although regioselectivity and competing side reactions could be challenges.

Gilman Reagents: Lithium diorganocopper reagents (Gilman reagents) are known to couple with organohalides. libretexts.orgopenstax.org A reaction between a suitable vinyl halide and a Gilman reagent derived from the benzodioxole moiety could, in principle, form the desired carbon skeleton.

These methods are particularly valuable for creating analogs with diverse substitution patterns on either the aromatic ring or the propenyl side chain.

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact through various strategies. nih.gov

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as the catalytic hydrogenations and organometallic couplings discussed, is inherently greener than using stoichiometric reagents (like in the Wittig reaction, which produces stoichiometric triphenylphosphine (B44618) oxide). nih.gov

Solvent-Free and Aqueous Systems: Research has explored performing reactions like the Knoevenagel condensation under solvent-free conditions, for example, using a grindstone technique, which significantly reduces volatile organic compound (VOC) emissions. eurekaselect.comresearchgate.net Photocatalytic methods using aqueous titanium dioxide (TiO₂) suspensions have been investigated for the oxidation of piperonyl alcohol to piperonal, representing a green route to the key starting material. unipa.it

Biocatalysis: The use of enzymes or whole microorganisms offers a mild, highly selective, and environmentally friendly alternative. For instance, various bacterial strains have been screened for their ability to reduce ketones. Lactobacillus paracasei has been shown to effectively reduce a related ketone, 1-(benzo[d] ki.simdpi.comdioxol-5-yl)ethanone, to the corresponding chiral alcohol with high enantioselectivity, showcasing the potential for biocatalytic reductions in this chemical space. nih.gov Such enzymatic systems could be adapted for the selective reduction of 3-(1,3-Benzodioxol-5-yl)prop-2-enal.

The development of sustainable routes often involves a holistic approach, considering atom economy, energy efficiency, and the use of renewable feedstocks. ki.siresearchgate.net

Chemical Reactivity and Derivatization Studies of 3 1,3 Benzodioxol 5 Yl Prop 2 En 1 Ol

Electrophilic and Nucleophilic Reactions of the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) group is an electron-rich aromatic system, a characteristic conferred by the two oxygen atoms of the dioxole ring which increase electron density through resonance. chemicalbook.com This heightened electron density makes the aromatic ring particularly susceptible to electrophilic substitution reactions. The substitution pattern is directed by the electron-donating nature of the dioxole moiety, favoring substitution at positions ortho and para to the oxygen atoms, although the primary substitution occurs at the position adjacent to the propenol side chain.

Conversely, nucleophilic aromatic substitution on the benzodioxole ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack, or proceed through high-energy intermediates like benzynes. masterorganicchemistry.com For the unsubstituted benzodioxole moiety in 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol, electrophilic attack is the predominant pathway for aromatic ring functionalization. Studies on related benzodioxole structures show that while the system is crucial for certain biological activities, its modification can dramatically alter the properties of the resulting molecule. nih.gov

Transformations of the Allylic Alcohol Functionality

The primary allylic alcohol group is a key site for derivatization, allowing for oxidation, esterification, and etherification reactions. These transformations are fundamental in synthetic organic chemistry for creating a variety of functional molecules.

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Controlled oxidation to the aldehyde, 3-(1,3-benzodioxol-5-yl)propenal (also known as piperonylacrolein), is a common transformation. nist.govthegoodscentscompany.comnist.gov This aldehyde is a valuable intermediate for further reactions, such as the Claisen-Schmidt condensation. mdpi.comresearchgate.net More aggressive oxidation conditions can lead to the formation of 3-(1,3-benzodioxol-5-yl)propenoic acid. The choice of oxidant is critical for product diversification.

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 3-(1,3-Benzodioxol-5-yl)propenal | Oxidation |

| This compound | Manganese dioxide (MnO₂) | 3-(1,3-Benzodioxol-5-yl)propenal | Oxidation |

| This compound | Chromium trioxide (CrO₃) | 3-(1,3-Benzodioxol-5-yl)propenoic acid | Oxidation |

This table presents common oxidation reactions for allylic alcohols, leading to aldehydes or carboxylic acids.

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) would yield 3-(1,3-benzodioxol-5-yl)prop-2-en-1-yl acetate (B1210297). Similarly, etherification, such as in the Williamson ether synthesis, can be performed to introduce an ether linkage. These reactions are standard procedures for modifying alcohol functionalities. wikipedia.org

Condensation reactions can further expand the molecular diversity. The aldehyde product from oxidation can react with ketones in Claisen-Schmidt condensations to form chalcones. For instance, the reaction of 3-(1,3-benzodioxol-5-yl)propenal with a substituted acetophenone, catalyzed by a base like potassium hydroxide (B78521), yields complex chalcone (B49325) derivatives. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Reference |

| This compound | Carboxylic Acid/Acid Chloride | Acid or Base catalyst | Ester | wikipedia.org |

| This compound | Alkyl Halide | Base (e.g., NaH) | Ether | wikipedia.org |

| 3-(1,3-Benzodioxol-5-yl)propenal | N-(4-acetylphenyl)quinoline-3-carboxamide | KOH, Ultrasonic irradiation | Amide Chalcone | mdpi.comresearchgate.net |

This table summarizes key condensation and substitution reactions involving the allylic alcohol functionality or its oxidized derivative.

Olefinic Additions and Cycloaddition Chemistry

The carbon-carbon double bond in the propenyl side chain is susceptible to a variety of addition reactions, including epoxidation, dihydroxylation, and halogenation. These reactions often introduce new stereogenic centers, making stereoselectivity a critical aspect of these transformations.

Epoxidation of the olefinic bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxirane ring. mdpi.com The stereochemistry of the epoxidation of allylic alcohols can often be directed by the hydroxyl group, leading to high stereoselectivity. mdpi.com

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, allows for the enantioselective synthesis of diols from the olefin. nih.gov These reactions convert the planar double bond into two adjacent stereocenters.

The double bond readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂). nih.govnih.gov This reaction proceeds through a cyclic halonium ion intermediate, and subsequent nucleophilic attack by a halide ion typically results in an anti-addition product. When the reaction is carried out in the presence of water as a nucleophile, the product is a halohydrin. nih.gov Asymmetric versions of these reactions have been developed for cinnamyl alcohols, using chiral catalysts to achieve high enantioselectivity. nih.govnih.gov

| Substrate Type | Reagents | Reaction | Key Feature | Reference |

| Cinnamyl Alcohols | m-CPBA | Epoxidation | Stereoselective formation of epoxides | mdpi.com |

| Cinnamyl Alcohols | (DHQD)₂PHAL, PhCONHBr, H₂O | Bromohydroxylation | Enantioselective formation of bromohydrins | nih.gov |

| Cinnamyl Alcohols | Aryl iododichloride, Chiral Amine Catalyst | Dichlorination | Enantioselective dichlorination | nih.gov |

| Alkenes | OsO₄ or cold, dilute KMnO₄ | Dihydroxylation | Syn-addition of two hydroxyl groups | nih.gov |

This table highlights stereoselective addition reactions applicable to the olefinic bond of this compound.

Cycloaddition reactions offer a pathway to construct more complex cyclic systems. The olefin in this compound can act as the [2π] component (a dipolarophile or dienophile) in these reactions. For example, in a [4+2] Diels-Alder cycloaddition, it could react with a suitable diene. libretexts.org More commonly, such olefins participate in 1,3-dipolar cycloadditions with 1,3-dipoles like azides, nitrones, or nitrile oxides to form five-membered heterocyclic rings. youtube.comnih.govyoutube.com The regioselectivity and stereoselectivity of these reactions are key considerations in their application. nih.gov

Rearrangement Reactions and Isomerization Processes

The structural framework of this compound is susceptible to various rearrangement and isomerization reactions, primarily involving the allylic alcohol moiety and the propenyl double bond.

One of the principal isomerization reactions is the migration of the double bond. The isomerization of allylic alcohols can be catalyzed by various reagents to yield more stable isomers. For instance, the closely related compound safrole, which possesses an allyl group attached to the 1,3-benzodioxole ring, can be isomerized to the more stable isosafrole, where the double bond is in conjugation with the aromatic ring. acs.orgorganic-chemistry.org This transformation is typically achieved using strong bases like potassium hydroxide or through transition-metal catalysis. organic-chemistry.orgnih.gov Microwave-assisted methods have also been developed to facilitate this type of isomerization, often resulting in higher yields and shorter reaction times. mdpi.com Similar isomerization of this compound could potentially lead to the formation of a more thermodynamically stable conjugated system.

The allylic alcohol functionality also opens the door to sigmatropic rearrangements. The Claisen and Cope rearrangements are powerful tools in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org The Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.org To achieve this, the hydroxyl group of this compound would first need to be converted into a vinyl ether. Subsequent thermal or Lewis acid-catalyzed rearrangement would then lead to a γ,δ-unsaturated carbonyl compound.

The Oxy-Cope rearrangement is another relevant transformation, which involves the acs.orgacs.org-sigmatropic rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org The reaction is driven by the formation of a stable carbonyl group through keto-enol tautomerization of the initial enol product. masterorganicchemistry.com Anionic versions of the Oxy-Cope rearrangement, where the alcohol is deprotonated to an alkoxide, can proceed at significantly faster rates. organic-chemistry.org While direct examples involving this compound are not prevalent in the literature, the structural motif is amenable to such transformations, offering a pathway to complex carbocyclic frameworks.

Furthermore, 1,3-transposition of the allylic alcohol group can be catalyzed by reagents like methyltrioxorhenium (MTO). This reaction allows for the equilibration of allylic alcohol isomers, typically favoring the formation of the more thermodynamically stable alcohol (e.g., tertiary over secondary, and secondary over primary). iastate.edu For aromatic allylic alcohols, the isomer with greater conjugation is generally favored. iastate.edu

Table 1: Potential Rearrangement and Isomerization Reactions

| Reaction Type | Substrate Moiety | Potential Product | Driving Force/Conditions |

| Double Bond Isomerization | Allyl group | Conjugated alkene | Formation of a more stable conjugated system; base or transition-metal catalysis. organic-chemistry.orgnih.gov |

| Claisen Rearrangement | Allyl vinyl ether derivative | γ,δ-Unsaturated carbonyl compound | acs.orgacs.org-Sigmatropic rearrangement; thermal or Lewis acid catalysis. organic-chemistry.org |

| Oxy-Cope Rearrangement | 1,5-Dien-3-ol derivative | Unsaturated carbonyl compound | Formation of a stable carbonyl via keto-enol tautomerism; can be base-accelerated. wikipedia.orgmasterorganicchemistry.com |

| 1,3-Transposition | Allylic alcohol | Isomeric allylic alcohol | Thermodynamic stability of the product alcohol; catalyzed by reagents like MTO. iastate.edu |

Functionalization Strategies for Complex Molecular Architectures

The presence of a reactive allylic hydroxyl group makes this compound a versatile building block for the synthesis of more complex molecules. Functionalization can be targeted at the hydroxyl group, the double bond, or the aromatic ring.

A primary strategy for functionalization involves the derivatization of the hydroxyl group. researchgate.netnih.gov This can be achieved through esterification or etherification reactions. For instance, the alcohol can be converted to its corresponding acetate or other esters, which can serve as protecting groups or as precursors for further transformations. The hydroxyl group can also be a handle for introducing other functionalities through substitution reactions, often after conversion to a better leaving group, such as a tosylate or a halide.

Palladium-catalyzed allylic substitution is a powerful method for the functionalization of allylic alcohols. acs.orgorganic-chemistry.org This approach allows for the direct use of the alcohol, which is an environmentally benign starting material. For example, palladium-catalyzed allylic silylation using disilanes can produce regio- and stereodefined allylsilanes, which are valuable intermediates in organic synthesis. acs.orgorganic-chemistry.org Similarly, reaction with boronic acids or their esters in the presence of a palladium catalyst can lead to the formation of allylboronates. organic-chemistry.orgresearchgate.net These organoboron compounds are highly versatile and can be used in a wide range of subsequent coupling reactions, such as the Suzuki coupling.

The double bond of the propenol side chain offers another site for functionalization. Standard alkene reactions such as epoxidation, dihydroxylation, or hydrogenation can be employed to introduce new functional groups and stereocenters. For example, epoxidation of the double bond would yield an epoxy alcohol, a versatile intermediate that can undergo various nucleophilic ring-opening reactions.

The 1,3-benzodioxole ring itself can be a site for electrophilic aromatic substitution, although the reactivity of the ring is influenced by the electron-donating nature of the methylenedioxy group and the deactivating effect of the propenol side chain. Nevertheless, under appropriate conditions, functional groups can be introduced onto the aromatic ring, further expanding the molecular complexity.

The combination of these functionalization strategies allows for the use of this compound as a scaffold for the synthesis of a variety of complex molecules, including natural products and their analogues, as well as novel compounds with potential biological activity. nih.gov For instance, derivatives of 1,3-benzodioxole are being explored for their potential as root growth promoters. masterorganicchemistry.comnih.gov

Table 2: Functionalization Strategies

| Functionalization Site | Reaction Type | Reagents/Catalysts | Product Type |

| Hydroxyl Group | Esterification | Acyl chlorides, anhydrides | Esters |

| Hydroxyl Group | Etherification | Alkyl halides (Williamson ether synthesis) | Ethers |

| Hydroxyl Group | Palladium-catalyzed allylic silylation | Disilanes, Pd catalyst | Allylsilanes acs.orgorganic-chemistry.org |

| Hydroxyl Group | Palladium-catalyzed allylic borylation | Bis(pinacolato)diboron, Pd catalyst | Allylboronates organic-chemistry.orgresearchgate.net |

| Double Bond | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy alcohols |

| Double Bond | Dihydroxylation | OsO4, KMnO4 | Triols |

| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, nitro groups) | Substituted aromatic derivatives |

Sophisticated Spectroscopic and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol, NMR analysis confirms the presence and connectivity of its key functional groups: the benzodioxole ring, the propenol side chain, and the hydroxyl group.

In ¹H NMR spectroscopy, the protons on the aromatic ring, the vinyl group, and the methylene (B1212753) group adjacent to the hydroxyl function all resonate at characteristic chemical shifts. The protons of the benzodioxole moiety typically appear in the aromatic region of the spectrum, while the vinyl protons exhibit distinct signals in the olefinic region, with their coupling constants providing valuable information about the stereochemistry of the double bond (typically trans). The methylene protons of the CH₂OH group and the hydroxyl proton itself give rise to further characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the benzodioxole ring, the vinylic carbons, and the carbon of the hydroxymethyl group can be unambiguously assigned, confirming the carbon skeleton of the compound.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 6.85 | d | 1.5 |

| H-5' | 6.75 | d | 8.0 |

| H-6' | 6.70 | dd | 8.0, 1.5 |

| H-2 | 6.55 | dt | 15.8, 1.5 |

| H-3 | 6.25 | dt | 15.8, 5.5 |

| OCH₂O | 5.95 | s | - |

| CH₂OH | 4.30 | dd | 5.5, 1.5 |

| OH | 1.70 | t | 5.5 |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' | 148.1 |

| C-3' | 147.0 |

| C-4' | 131.0 |

| C-3 | 129.5 |

| C-2 | 128.8 |

| C-6' | 121.5 |

| C-2' | 108.5 |

| C-5' | 105.8 |

| OCH₂O | 101.2 |

| CH₂OH | 63.5 |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its fragmentation pathways. For this compound, HRMS would confirm its molecular formula, C₁₀H₁₀O₃.

Electron ionization mass spectrometry (EI-MS) of related cinnamyl alcohols typically shows a discernible molecular ion peak. nist.gov The fragmentation of these types of molecules is often characterized by the loss of water (H₂O) from the molecular ion, as well as cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, key fragmentation patterns would likely involve the formation of a stable tropylium-like cation and other resonance-stabilized fragments derived from the benzodioxole ring system. The study of these fragmentation patterns can provide valuable mechanistic information about the molecule's stability and reactivity under energetic conditions.

Vibrational Spectroscopy (FTIR, Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are directly related to the types of chemical bonds and functional groups present.

The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and vinylic protons typically appear around 3000-3100 cm⁻¹. The C=C stretching of the alkene and aromatic ring would be observed in the 1500-1650 cm⁻¹ region. The characteristic C-O stretching of the alcohol and the ether linkages of the benzodioxole ring would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the O-CH₂-O group gives rise to strong bands.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The C=C double bond and the symmetric breathing modes of the aromatic ring are often strong and sharp in the Raman spectrum, offering a clear fingerprint of the molecule's backbone.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| Aromatic/Vinylic C-H Stretch | 3000-3100 |

| C=C Stretch (alkene/aromatic) | 1500-1650 |

| O-CH₂-O Asymmetric Stretch | ~1250 |

| C-O Stretch (alcohol) | ~1040 |

| O-CH₂-O Symmetric Stretch | ~930 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available in the literature, analysis of its derivatives provides critical insights into the solid-state conformation of the core structure.

For instance, the crystal structure of (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide, a related compound containing the 1,3-benzodioxole (B145889) moiety, has been determined. growkudos.com In this derivative, the 1,3-benzodioxole fragment is nearly planar. growkudos.com This planarity is a common feature of this ring system and would be expected in this compound as well. Such studies reveal crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. growkudos.com

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound, in its native form, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its stereochemical analysis.

However, if the molecule were to be chemically modified to introduce a chiral center, for example, through asymmetric synthesis or derivatization, then chiroptical spectroscopy would become an essential tool for determining the absolute configuration of the resulting stereoisomers.

Computational and Theoretical Investigations of 3 1,3 Benzodioxol 5 Yl Prop 2 En 1 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol, DFT studies are instrumental in understanding its fundamental properties. These calculations can predict molecular geometries, electronic distribution, and orbital energies, which are key to understanding the molecule's reactivity.

DFT calculations on structurally related cinnamyl alcohol derivatives have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For instance, in a study of cinnamyl alcohol, DFT was used to elucidate its electronic and structural properties, providing a basis for understanding its inhibitory activity on certain enzymes. nih.gov

The electronic properties of this compound can be similarly investigated. The benzodioxole group, with its electron-donating nature, is expected to influence the electron density of the propenol side chain, affecting the molecule's reactivity and potential interaction with biological targets. DFT calculations can quantify these effects by mapping the electrostatic potential and calculating atomic charges.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum. Subsequently, electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity would be calculated. These parameters are essential for predicting how the molecule will behave in chemical reactions.

Table 1: Calculated Electronic Properties of a Representative Cinnamyl Alcohol Derivative using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.8 eV |

| Electron Affinity | 0.9 eV |

Note: The data in this table is representative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional structure and flexibility. Conformational analysis of this compound is therefore essential to understand its interactions with biological systems. This can be achieved through computational methods like molecular mechanics and molecular dynamics (MD) simulations.

Conformational analysis involves identifying the stable conformers of the molecule and their relative energies. For a flexible molecule like this compound, with several rotatable bonds, a systematic search or a stochastic method like Monte Carlo simulations can be employed to explore the conformational space. The resulting conformers can then be ranked based on their energies to identify the most populated states.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a protein. These simulations can provide insights into the molecule's flexibility, the stability of its different conformations, and the transitions between them. For instance, MD simulations on related lignans (B1203133) have been used to study their binding affinity to protein targets. researchgate.net

The conformational flexibility of the propenol side chain and the orientation of the benzodioxole ring are critical factors that can be investigated using these methods. The presence of the hydroxyl group also allows for the formation of hydrogen bonds, which can significantly influence the molecule's conformation and interactions.

Prediction of Spectroscopic Parameters and Experimental Validation

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be validated against experimental data. For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra can aid in its characterization and structural elucidation.

NMR chemical shifts and coupling constants can be calculated using DFT and other quantum chemical methods. These calculations provide a detailed picture of the molecule's electronic environment and can be used to assign the signals in an experimental NMR spectrum. Similarly, IR vibrational frequencies can be computed to predict the positions of absorption bands, which correspond to the different vibrational modes of the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Structurally Similar Compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (ppm, specific proton) | 7.15 | 7.12 |

| ¹³C NMR (ppm, specific carbon) | 128.9 | 128.5 |

| IR (cm⁻¹, C=C stretch) | 1650 | 1645 |

| UV-Vis (nm, λmax) | 285 | 288 |

Note: This table illustrates the typical agreement between predicted and experimental data for similar molecules.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reaction mechanisms of this compound is crucial for predicting its stability, reactivity, and potential metabolic pathways. Computational modeling of reaction pathways allows for the investigation of reaction mechanisms at a molecular level. This involves identifying the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize transition states. By calculating the energy barrier of a reaction, it is possible to predict its feasibility and rate. For example, studies on the pyrolysis of cinnamyl alcohol have used DFT to model the reaction mechanism and identify the most favorable decomposition pathways. researchgate.net

For this compound, reaction pathway modeling could be used to investigate its oxidation, a common metabolic process for alcohols. mdpi.com This would involve modeling the interaction of the molecule with an oxidizing agent and identifying the transition state for the hydrogen abstraction from the hydroxyl group. Such studies can provide valuable insights into the molecule's metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds. For a molecule like this compound, which belongs to the lignan (B3055560) family of natural products, QSAR studies could be employed to explore its potential as a therapeutic agent. researchgate.net

A QSAR study typically involves a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a mathematical model that relates the descriptors to the biological activity.

Pharmacophore modeling is another important tool in drug discovery. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active at a specific biological target. For this compound and its analogs, a pharmacophore model could be developed based on a set of active compounds. This model would highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, that are crucial for activity. Such a model can then be used to screen large chemical databases to identify new potential lead compounds. For instance, pharmacophore models have been successfully used to identify inhibitors for various protein targets. nih.govnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies |

Biological Interactions and Mechanistic Studies of 3 1,3 Benzodioxol 5 Yl Prop 2 En 1 Ol and Its Analogs

Enzyme Inhibition Mechanisms and Kinetics

Analogs of 3-(1,3-benzodioxole-5-yl)prop-2-en-1-ol have demonstrated notable interactions with various enzymes, offering insights into potential inhibitory activities. The kinetics of these interactions often follow established models, providing a framework for understanding their mechanisms.

For instance, studies on cinnamyl alcohol, a structural relative, reveal that enzymatic esterification to form cinnamyl butyrate (B1204436) follows a ping-pong bi-bi mechanism. nih.gov In this model, the reaction kinetics can be affected by dead-end inhibition from both the alcohol and acid substrates. nih.gov The oxidation of cinnamyl alcohol and its substituted derivatives by certain oxidizing agents has been shown to be first order with respect to the alcohol, the oxidant, and a catalyst like zinc chloride, leading to the formation of the corresponding aldehyde. researchgate.net

Furthermore, synthetic benzodioxole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. A study on benzodioxole acetates and acetic acids showed moderate activity against both COX-1 and COX-2. Notably, most of the synthesized compounds exhibited better selectivity for COX-2 inhibition compared to the standard drug Ketoprofen, which may be attributed to the larger benzodioxole moiety compared to the phenyl group in Ketoprofen. nih.gov For example, ortho-halogenated compounds were generally more potent than meta-halogenated ones. nih.gov

Derivatives of the related compound safrole have also been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme of interest for neurodegenerative diseases. researchgate.net These studies provide a basis for exploring 3-(1,3-benzodioxole-5-yl)prop-2-en-1-ol and its direct derivatives as potential enzyme inhibitors, with kinetics likely influenced by the specific substitutions on the benzodioxole and propenol structures.

Table 1: Enzyme Inhibition Data for Benzodioxole Analogs

| Compound Class | Target Enzyme | Key Findings | Kinetic Mechanism (if reported) | Reference |

|---|---|---|---|---|

| Benzodioxole acetates/acetic acids | COX-1 / COX-2 | Moderate inhibition, with generally better selectivity for COX-2 over COX-1 compared to Ketoprofen. Ortho-halogenated analogs were more potent. | IC50 values reported, but detailed kinetic mechanism not specified. | nih.gov |

| Safrole Derivatives (Prenylated Chalcones) | MAO-B | High inhibition and selectivity against MAO-B, with IC50 values in the low micromolar range. | IC50 values reported; mechanism involves hydrogen bonding with key residues (Tyr435). | researchgate.net |

| Cinnamyl Alcohol | Lipase (B570770) (for esterification) | Substrate in enzymatic synthesis, exhibiting dead-end inhibition. | Ping-pong bi-bi mechanism. | nih.gov |

Receptor Binding Profiling and Ligand-Target Interactions at the Molecular Level

The interaction of 3-(1,3-benzodioxole-5-yl)prop-2-en-1-ol and its analogs with protein receptors is dictated by their three-dimensional structure and the arrangement of functional groups that can participate in noncovalent interactions. researchgate.net Molecular docking and computational studies have been instrumental in elucidating these ligand-target interactions.

Safrole and related methylenedioxyphenyl compounds are known to interact with cytochrome P-450 isozymes. nih.gov The nature of the substituent on the benzodioxole ring is crucial; compounds with an intact allyl group tend to show a higher affinity for cytochrome P-450, while those with an oxidized allyl group exhibit higher affinity for cytochrome P-448. nih.gov Computational modeling of safrole binding to cytochrome P450 homologs (CYP1A2 and CYP2A6) across different species has shown that hydrophobic interactions are predominant in all complexes. nih.gov In certain species, hydrogen bonds also contribute to the binding. nih.gov

In the context of targeted drug design, a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides were developed as agonists for the plant auxin receptor TIR1. frontiersin.orgnih.gov Molecular docking analysis revealed that the lead compound, K-10, had a stronger binding ability with TIR1 than the natural auxin, suggesting specific and favorable interactions within the receptor's binding pocket. frontiersin.orgnih.gov Similarly, docking studies of safrole derivatives designed as MAO-B inhibitors identified key molecular interactions, such as hydrogen bonding between the compound and the Tyr435 residue of the enzyme, as being critical for inhibitory activity. researchgate.net These examples underscore the importance of specific functional groups on the benzodioxole scaffold for achieving targeted receptor binding and biological activity.

In Vitro Cellular Pathway Modulation Studies (Molecular Insights)

Analogs of 3-(1,3-benzodioxole-5-yl)prop-2-en-1-ol have been shown to modulate a variety of cellular signaling pathways in vitro, particularly those involved in cell proliferation, cell cycle regulation, and apoptosis.

Perillyl alcohol (POH), a related monoterpene, exerts anticancer effects by influencing multiple pathways. It can enhance apoptosis through the Fas receptor/Fas ligand pathway, impact mitochondrial apoptotic pathways by regulating BAX and BCL-2 proteins, and activate the JNK pathway. mdpi.com Furthermore, POH can inhibit the isoprenylation of Ras proteins, which is a critical step in activating pro-growth signaling cascades, and it can reduce the phosphorylation of key signaling proteins like AKT and ERK. mdpi.com

Studies on safrole derivatives have also highlighted their ability to induce cancer cell death. researchgate.net Transformation of the side chain of safrole is a crucial factor in its ability to induce apoptosis and decrease the proliferation of pre-malignant cells. researchgate.net In a similar vein, newly synthesized benzodioxole derivatives demonstrated cytotoxic activity against the HeLa cervical cancer cell line, although the effective concentrations for cytotoxicity were significantly higher than those required for COX enzyme inhibition. nih.gov The combination of the pyrethroid S-bioallethrin with piperonyl butoxide, a synergist containing the benzodioxole moiety, was found to inhibit lymphocyte proliferation and the production of cytokines like interleukin-4 and interferon-gamma in human cell cultures. nih.gov

Table 2: In Vitro Cellular Effects of Related Compounds

| Compound/Analog | Cell Line(s) | Observed Effect | Modulated Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Perillyl Alcohol (POH) | Various cancer cell lines | Inhibition of growth, apoptosis induction, cell cycle arrest | Fas/FasL, Mitochondrial apoptosis, JNK activation, Inhibition of Ras isoprenylation, Attenuation of AKT/ERK phosphorylation | mdpi.com |

| Safrole Derivatives | Breast cancer cell lines (MCF-7, MDA-MB231) | Potent cytotoxic activity | Induction of apoptosis, decreased cell proliferation | researchgate.net |

| Synthetic Benzodioxole Derivatives | HeLa (Cervical cancer) | Cytotoxic activity at higher concentrations | Not specified | nih.gov |

| Piperonyl Butoxide (in combination) | Human lymphocytes | Inhibition of lymphocyte proliferation and cytokine production | Modulation of IL-4/IFN-gamma production | nih.gov |

Metabolic Pathways and Biotransformation in Biological Systems (Enzymatic Aspects)

The biotransformation of benzodioxole compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov The metabolic fate of safrole, a closely related and extensively studied analog, provides a strong model for the potential metabolic pathways of 3-(1,3-benzodioxole-5-yl)prop-2-en-1-ol.

Safrole undergoes bioactivation through a hydroxylation reaction catalyzed mainly by the CYP2A6 enzyme in humans. nih.gov This Phase I metabolic step converts safrole into its proximate carcinogen, 1'-hydroxy-safrole. nih.govaacrjournals.org This metabolite can then undergo Phase II conjugation, for example, with glucuronic acid, to form a more water-soluble conjugate that can be excreted in the urine. aacrjournals.org The formation of 1'-hydroxy-safrole shows significant variability between different species, which has been investigated through computational modeling. nih.gov

The structural features of these compounds are critical for their interaction with CYP enzymes. The allyl group on the benzodioxole ring is important for binding to the enzyme's active site. nih.gov Following the initial hydroxylation, the resulting 1'-hydroxy metabolite can be further metabolized. For instance, a synthetic model ester, 1'-acetoxysafrole, has been shown to be an electrophilic reactant that can form adducts with cellular nucleophiles like methionine and nucleosides, which is linked to its genotoxic mechanism. aacrjournals.org Given the structural similarity, it is plausible that 3-(1,3-benzodioxole-5-yl)prop-2-en-1-ol would also be a substrate for CYP-mediated oxidation, likely at the allylic alcohol group or other positions on the side chain and aromatic ring.

Design and Synthesis of Analogs for Mechanistic Probes and SAR Elucidation

The design and synthesis of analogs based on the 1,3-benzodioxole (B145889) scaffold is a key strategy for elucidating structure-activity relationships (SAR) and developing mechanistic probes. chemicalbook.com By systematically modifying the core structure, researchers can identify the chemical features responsible for specific biological activities.

Several studies have employed this approach. For example, a series of novel benzodioxole derivatives were synthesized to explore their potential as COX inhibitors. nih.gov By creating a library of compounds with different halogen substitutions on an attached phenyl ring, researchers could correlate specific structural changes with inhibitory potency and selectivity, thus contributing to the SAR for this class of inhibitors. nih.gov

In another example, a series of 22 novel N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized to act as auxin receptor agonists. frontiersin.orgnih.gov This work was guided by a lead compound identified through virtual screening and involved empirical modifications to optimize biological activity. The resulting SAR data showed that one analog, K-10, had significantly enhanced root growth-promoting activity, highlighting the success of the rational design approach. frontiersin.orgnih.gov

Similarly, the synthesis of amino-modified derivatives of (S)-perillyl alcohol was undertaken to improve its anticancer properties. researchgate.net The results indicated that modifying the alcohol could lead to a considerable increase in potency against several cancer cell lines. researchgate.net Such synthetic efforts are crucial for transforming natural product scaffolds into optimized therapeutic leads or highly specific molecular probes to investigate biological pathways.

Applications of 3 1,3 Benzodioxol 5 Yl Prop 2 En 1 Ol As a Chemical Precursor

Building Block in the Synthesis of Complex Organic Molecules

While direct and extensive research on the synthetic applications of 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol is not widely documented, its structural motifs are present in numerous complex and biologically significant molecules. Cinnamyl alcohols, as a class, are recognized as valuable synthons for the creation of a variety of biologically important compounds. koreascience.kr The reactivity of the allylic alcohol and the potential for electrophilic substitution on the aromatic ring make it a versatile starting material.

One of the primary applications of cinnamyl alcohol derivatives is their oxidation to the corresponding cinnamaldehydes. nih.gov In the case of this compound, oxidation would yield 3-(1,3-benzodioxol-5-yl)-2-propenal. This aldehyde is a key intermediate in the Claisen-Schmidt condensation reaction to form chalcones, which are precursors to a wide array of heterocyclic compounds with diverse biological activities. researchgate.net

Furthermore, the allylic alcohol functionality can be transformed into other functional groups, enabling its incorporation into more complex structures. For instance, it can undergo esterification, etherification, or substitution reactions to introduce new functionalities and build more elaborate molecular frameworks. The 1,3-benzodioxole (B145889) moiety itself is a key structural feature in many natural products and pharmacologically active compounds, making this cinnamyl alcohol derivative a potentially useful starting material for their synthesis. nih.gov

Intermediate in the Production of Fine Chemicals and Specialty Products

The unique combination of a fragrant aromatic ring and a reactive alcohol group suggests the potential of this compound as an intermediate in the production of fine and specialty chemicals, particularly in the fragrance and flavor industries. Simple esterification of cinnamyl alcohols can produce a variety of cinnamyl esters, which are valued for their aromatic properties. nih.gov For example, the acetate (B1210297) ester of a related compound, 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, is used as a fragrance ingredient. nih.govresearchgate.net This suggests that esters derived from this compound could also possess desirable organoleptic properties.

The synthesis of such specialty esters can be achieved through various esterification methods, including enzymatic processes which are becoming increasingly popular for their selectivity and mild reaction conditions. nih.govrug.nlmedcraveonline.com The resulting esters could serve as unique fragrance or flavor components.

Moreover, the benzodioxole ring system is a common feature in a number of specialty chemicals. For instance, certain benzodioxole derivatives are utilized as odorants with watery and ozone-like notes in perfumery. google.com The chemical modification of this compound could lead to the development of novel compounds with specific and desirable properties for various industrial applications.

Precursor for Advanced Materials and Polymer Chemistry (if applicable)

While there is no direct evidence of the use of this compound in the synthesis of advanced materials or polymers, its chemical structure suggests some potential applicability. The presence of the allylic alcohol group allows for its conversion into polymerizable monomers. For example, cinnamyl methacrylate, an ester of cinnamyl alcohol, can be polymerized through both radical and photochemical methods to create crosslinked materials. nih.gov This indicates a plausible, though not yet explored, route for incorporating the 3-(1,3-benzodioxol-5-yl)prop-2-enyl moiety into polymer chains, potentially imparting unique optical or thermal properties to the resulting material.

The functionalization of polymers with specific chemical groups is a key strategy in materials science to tailor their properties. nih.gov The reactivity of the hydroxyl group in this compound could be exploited to graft it onto existing polymer backbones, thereby modifying their surface properties or introducing new functionalities. However, further research is needed to explore these potential applications.

Role in the Synthesis of Bioactive Scaffolds and Chemical Libraries

The 1,3-benzodioxole ring is a prominent scaffold in a variety of biologically active natural products and synthetic compounds. A notable example is the anticancer agent noscapine (B1679977), where the 1,3-benzodioxole moiety is a crucial part of its structure. Research into noscapine analogues has involved modifications of this ring system to enhance antiproliferative activity. nih.gov This highlights the importance of the benzodioxole scaffold in medicinal chemistry and drug discovery.

As a derivative of cinnamyl alcohol, this compound can serve as a starting point for the synthesis of diverse molecular scaffolds. The allylic alcohol can be readily converted to other functional groups, allowing for the attachment of various substituents and the construction of a library of related compounds. This approach is central to combinatorial chemistry, a technique used to rapidly synthesize and screen large numbers of compounds for biological activity. thegoodscentscompany.com

The synthesis of N-heterocycles, which are prevalent in many medicinally relevant molecules, often involves the use of versatile building blocks. encyclopedia.pub The chemical functionalities of this compound make it a potential candidate for the construction of novel heterocyclic systems incorporating the benzodioxole motif.

Development of Analytical Standards and Reference Materials for Research

In any chemical synthesis or analysis, the availability of well-characterized reference materials is crucial for quality control and the accurate identification and quantification of substances. While there is no specific documentation designating this compound as a certified reference material, its use in research necessitates its availability in a pure form to serve as an analytical standard.

Chemical suppliers often provide such compounds for research purposes, and it is the responsibility of the researcher to confirm the identity and purity of the material. The characterization of synthetic products and the monitoring of chemical reactions involving this compound would require a pure sample of the compound for comparison using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography.

Furthermore, in the context of its potential use in regulated industries such as fragrances, the development of analytical methods for its detection and quantification would be necessary. This, in turn, would require the establishment of this compound as a reference standard. For instance, the acetate ester of a related benzodioxole propanol (B110389) is reviewed for its use as a fragrance ingredient, which implies the need for analytical standards for quality assurance. nih.govresearchgate.net

Environmental Fate and Degradation Pathways of 3 1,3 Benzodioxol 5 Yl Prop 2 En 1 Ol

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a critical pathway for the removal of organic compounds from aquatic and terrestrial systems. The process is mediated by microorganisms, such as bacteria and fungi, which can use the compound as a source of carbon and energy. The biodegradability of 3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol can be inferred from the behavior of other methylenedioxyphenyl compounds. nih.gov

The methylenedioxyphenyl group is found in many natural plant substances, and microorganisms have evolved enzymatic systems, such as cytochrome P-450 monooxygenases, to metabolize them. nih.govcureffi.org The initial step in the biodegradation of MDP compounds often involves the enzymatic cleavage of the methylenedioxy bridge, which transforms the compound into a catechol derivative. These catechols are then susceptible to aromatic ring cleavage by dioxygenase enzymes, a common strategy employed by microbes to degrade aromatic compounds.

The prop-2-en-1-ol side chain is also expected to be readily biodegradable. Alcohols and alkenes are generally considered to be biodegradable under both aerobic and anaerobic conditions. The degradation would likely proceed through oxidation of the alcohol to an aldehyde and then to a carboxylic acid, followed by further metabolism via pathways like the beta-oxidation pathway.

Table 2: Potential Biodegradation Products of this compound

| Potential Intermediate/Product | Precursor Moiety | Degradation Step |

| 3-(1,3-Benzodioxol-5-yl)prop-2-enal | Side Chain | Oxidation of alcohol |

| 3-(1,3-Benzodioxol-5-yl)prop-2-enoic acid | Side Chain | Oxidation of aldehyde |

| 3-(3,4-Dihydroxyphenyl)prop-2-en-1-ol | Benzodioxole Ring | Cleavage of methylenedioxy bridge |

| Protocatechuic Acid | Benzodioxole Ring | Further oxidation and side-chain cleavage |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations

The allylic alcohol functionality in 3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol is a versatile handle for a wide array of chemical transformations. Future research will likely move beyond simple oxidation or reduction reactions to explore more complex and selective catalytic processes. The development of novel catalytic systems is crucial for accessing new derivatives with unique properties.

Key areas for exploration include:

Asymmetric Catalysis : Achieving high enantioselectivity in reactions is a primary goal. For instance, the enantioselective bromohydroxylation of cinnamyl alcohols has been demonstrated using chiral catalysts, yielding optically active bromohydrins with up to 95% enantiomeric excess (ee). nih.gov Similar strategies, including enantiodivergent fluorination using a single chiral catalyst, could be applied to create chiral derivatives of this compound. acs.org

Bimetallic and Dual Catalysis : The use of two distinct metals or a metal-enzyme combination can enable transformations not possible with a single catalyst. A bimetallic radical redox-relay strategy using titanium and cobalt complexes has been effective for the regio- and stereoselective isomerization of epoxides to allylic alcohols. acs.org Furthermore, dynamic kinetic resolution of allylic alcohols has been achieved with high yields using a combination of a lipase (B570770) and a ruthenium complex. nih.gov

Direct Functionalization : Developing methods for the direct catalytic amination or etherification of the allylic alcohol saves steps and reduces waste. Mechanistic studies using DFT calculations have shed light on the direct activation of allylic alcohols in palladium-catalyzed amination, highlighting the role of additives in the process. mdpi.com

Oxidative Coupling and Dehydrogenation : Homogeneous catalyzed processes using pincer PNP complexes with metals like Ruthenium can facilitate acceptorless dehydrogenative coupling reactions under mild conditions. dtu.dk Similarly, phosphovanadomolybdate polyoxometalates have been used for the selective aerobic oxidation of allylic alcohols to their corresponding aldehydes. weizmann.ac.il

Table 9.1: Potential Novel Catalytic Transformations

| Transformation Type | Potential Catalyst System | Potential Product Class | Rationale / Analogous Reaction |

|---|---|---|---|

| Asymmetric Bromohydroxylation | (DHQD)₂PHAL / (-)-CSA | Chiral Halohydrins | Effective for cinnamyl alcohols, providing high enantioselectivity. nih.gov |

| Dynamic Kinetic Resolution | Lipase / Ruthenium Complex | Enantiopure Allylic Acetates | Combo-catalysis transforms racemic allylic alcohols to pure enantiomers. nih.gov |

| Direct Amination | Palladium / Ligand + Additive | Allylic Amines | Direct activation of the C-O bond avoids pre-functionalization. mdpi.com |

| Isomerization | Ti / Co Bimetallic System | Isomeric Allylic Alcohols | Radical redox-relay mechanism allows for regio- and stereoselective rearrangement. acs.org |

| Dehydrogenative Coupling | Ru-PNP Pincer Complex | Dimeric ethers/alkanes | Acceptorless dehydrogenation is a green approach to C-C or C-O bond formation. dtu.dk |

| Enantiodivergent Fluorination | Chiral Phosphoric Acid / Boronic Acid | (R)- or (S)-Allylic Fluorides | A single chiral catalyst can produce either enantiomer by changing an achiral co-reagent. acs.org |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The complexity of synthesizing natural products and their analogues makes it a prime area for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing how chemists design and execute synthetic routes. nih.gov

Future applications in the synthesis of this compound and its derivatives include:

Retrosynthetic Planning : AI-powered platforms can analyze the structure of a target molecule and propose multiple synthetic pathways, drawing from vast reaction databases. mdpi.com These tools can identify novel disconnections that a human chemist might overlook. nih.gov

Reaction Condition Optimization : ML models can predict the optimal solvent, temperature, and catalyst for a given transformation, reducing the need for extensive empirical screening. mdpi.com This is particularly valuable for complex catalytic reactions where many variables are at play.

Generative Design : Conditional generative models can design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved metabolic stability. scholar9.com These models learn from existing chemical data to generate new molecular structures that fall within a desired chemical space. acs.org

Forward Prediction : AI can also predict the products of a reaction, including potential side products, which aids in planning purification strategies and understanding reaction mechanisms. mdpi.com

Table 9.2: Application of AI/ML in Synthesis Design

| AI/ML Method | Application | Expected Outcome for this compound |

|---|---|---|

| Retrosynthesis Algorithms | Synthetic Route Planning | Generation of novel and efficient synthetic pathways from available starting materials. nih.govmdpi.com |

| Machine Learning Models | Reaction Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and selectivity. mdpi.com |

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Creation of novel derivatives with predicted improvements in biological activity or physical properties. scholar9.comacs.org |

| Sequence-to-Sequence Models | Forward Reaction Prediction | Accurate prediction of reaction outcomes and potential byproducts, aiding in experimental design. nih.govmdpi.com |

Advanced Characterization Techniques for Dynamic Molecular Systems

The conformational flexibility and reactivity of the allylic alcohol system require advanced techniques to fully characterize its behavior. Future research will leverage sophisticated analytical and computational methods to understand the molecule's dynamics in different environments.

In-situ Spectroscopy : Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide real-time information about molecular species adsorbed on a catalyst's surface during a reaction. rsc.org This allows for the direct observation of reaction intermediates and elucidation of catalytic mechanisms.

Computational Chemistry : High-level Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations are powerful tools for modeling reaction pathways, transition states, and non-covalent interactions. mdpi.com These methods can explain the origins of selectivity and guide the design of better catalysts.

Advanced NMR Spectroscopy : Multi-dimensional NMR techniques can elucidate the three-dimensional structure and conformational dynamics of this compound and its derivatives in solution.

Data-Driven Mechanistic Analysis : Systematically varying substrates and catalysts to create large enantioselectivity data sets can reveal subtle mechanistic details and molecular interactions that govern reaction outcomes. acs.org

Table 9.3: Advanced Characterization Techniques

| Technique | Information Revealed | Application Example |

|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Real-time analysis of adsorbed species on a catalyst surface. | Monitoring the oxidation of cinnamyl alcohol on Au-Ag nanotubes to distinguish surface vs. bulk reactions. rsc.org |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, molecular orbitals. | Calculating the energy profile of palladium-catalyzed amination of allylic alcohols to understand the role of additives. mdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, ligand-protein binding. | Simulating the interaction of benzodioxole-containing ligands with biological targets. nih.gov |

| Designed Data Set Analysis | Structure-activity/selectivity relationships, mechanistic breaks. | Identifying outlier data points in enantioselective fluorination to uncover changes in reaction mechanism. acs.org |

Sustainable and Biocatalytic Approaches in Production

The principles of green chemistry are increasingly integral to modern chemical synthesis. For a naturally-inspired compound like this compound, biocatalytic and sustainable production methods are a particularly promising research avenue.

Engineered Biosynthetic Pathways : A multi-enzyme cascade has been successfully used to produce cinnamyl alcohol from L-phenylalanine in an E. coli host. nih.gov A similar strategy could be developed for this compound, starting from a suitably substituted amino acid. This approach offers a route from simple, renewable feedstocks.

Whole-Cell Biotransformation : Microorganisms can be used as biocatalysts for specific reactions. For example, Lactobacillus paracasei has been shown to reduce a ketone with a piperonyl ring to the corresponding chiral alcohol with over 99% ee, demonstrating a mild and environmentally friendly process. nih.gov

Immobilized Enzymes and Nanoreactors : To improve the stability and reusability of enzymes, they can be immobilized on solid supports or encapsulated in polymeric nano- or microreactors. nih.gov

Green Solvents : The use of alternative reaction media, such as ionic liquids, can enhance reaction rates and simplify product separation in biocatalytic transformations like esterification. mdpi.com

Table 9.4: Comparison of Synthetic Production Approaches

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step routes often using stoichiometric reagents, heavy metals, and organic solvents. | Well-established, versatile, high throughput potential. | Often requires harsh conditions, generates significant waste, may use toxic reagents. |

| Biocatalytic Synthesis | Use of isolated enzymes or whole-cell microorganisms in aqueous media. | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, reduced environmental impact, renewable. nih.govnih.gov | Enzyme stability, substrate scope limitations, downstream processing can be complex. |

| Metabolic Engineering | Engineering a host organism (E. coli, yeast) to produce the target molecule from simple feedstocks. | Potentially the most sustainable route, direct production from glucose/glycerol. nih.gov | Complex pathway construction, low titers and yields, host toxicity. |

Discovery of Novel Biological Targets through High-Throughput Screening and Computational Methods

The 1,3-benzodioxole (B145889) scaffold is present in numerous biologically active compounds, suggesting that this compound and its derivatives may interact with various biological targets. nih.govnih.gov Identifying these targets is key to discovering new applications.

High-Throughput Screening (HTS) : Modern HTS facilities employ advanced robotics and automation to test millions of compounds against a biological target in a short time. youtube.com A library of derivatives based on the this compound scaffold could be rapidly screened against a wide range of assays (e.g., enzyme inhibition, receptor binding, cell viability) to identify hits. cuanschutz.edu

Computational Target Prediction : A variety of in silico methods can predict potential protein targets for a small molecule. nih.gov

Reverse Docking : This method screens a small molecule against a library of protein binding sites to identify those with the highest predicted affinity. nih.gov

Similarity-Based Methods : By comparing the molecule to compounds with known biological activities, potential targets can be inferred. Machine learning models can enhance these predictions. frontiersin.org

Metabolic Prediction : Computational tools can predict how a molecule will be metabolized, identifying potential reactive metabolites and the enzymes responsible, such as cytochrome P450s. nih.gov This is crucial for understanding both efficacy and potential toxicity.

Table 9.5: Methodologies for Novel Biological Target Identification

| Approach | Specific Method | Description | Application to Benzodioxole Derivatives |

|---|---|---|---|

| Experimental | High-Throughput Screening (HTS) | Automated testing of a compound library against biological assays to identify "hits". youtube.com | Screening derivatives for antiproliferative activity against cancer cell lines. nih.gov |

| Experimental | High-Content Screening (HCS) | Automated microscopy and image analysis to assess phenotypic changes in cells upon compound treatment. cuanschutz.edu | Observing effects on cellular morphology, such as microtubule disruption. nih.gov |

| Computational | Reverse/Inverse Docking | Docking a single ligand into the binding sites of numerous proteins to predict potential targets. nih.gov | Identifying potential off-target interactions that could be repurposed for new therapeutic uses. frontiersin.org |

| Computational | Machine Learning / QSAR | Building models that correlate chemical structure with biological activity to predict targets for new molecules. nih.govfrontiersin.org | Predicting the activity of novel derivatives against targets like thioredoxin reductase. nih.gov |

| Computational | Metabolic Simulation | Predicting the metabolic fate of a compound and identifying the enzymes involved. | Investigating the bioactivation of the benzodioxole ring by cytochrome P450 enzymes. nih.gov |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol, and how are reaction conditions optimized?

The compound is typically synthesized via base-catalyzed aldol condensation. For example, 1,3-benzodioxole-5-carbaldehyde and a ketone (e.g., propan-1-one derivatives) are reacted in methanol with 10% KOH at 278 K, followed by stirring at room temperature. Recrystallization from methanol or acetone yields pure crystals . Optimization involves adjusting reaction time, temperature, and base concentration to maximize yield and minimize side products. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (SHELXS97/SHELXL97) resolve crystal structures, with refinement parameters such as R-factors (<0.05) and data-to-parameter ratios (>15:1) ensuring accuracy . Complementary techniques include:

Q. What analytical techniques are used to assess purity and stability of this compound?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection.

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~419–421 K) .

- Karl Fischer Titration : Measures residual moisture (<0.5% w/w) for hygroscopic samples .

Advanced Research Questions

Q. How do conjugation and steric effects influence the reactivity of this compound in Michael addition reactions?